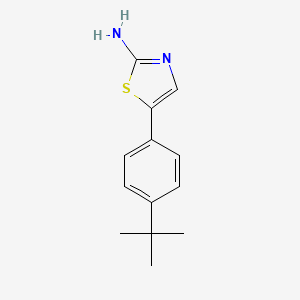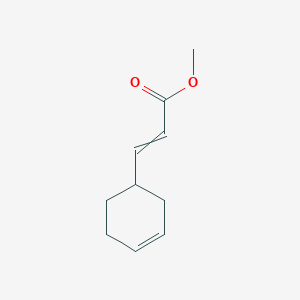![molecular formula C11H20O2 B14339651 [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 103984-82-3](/img/structure/B14339651.png)
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group is introduced via an alkylation reaction using a suitable alkylating agent.
Addition of the Methanol Group: The final step involves the addition of the methanol group through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions where the methoxypropan-2-yl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Methoxycyclohexane: A compound with a methoxy group attached to a cyclohexane ring.
Propan-2-ol: A simple alcohol with a three-carbon chain.
Uniqueness
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is unique due to its combination of a cyclohexene ring, a methoxypropan-2-yl group, and a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
103984-82-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[4-(2-methoxypropan-2-yl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C11H20O2/c1-11(2,13-3)10-6-4-9(8-12)5-7-10/h4,10,12H,5-8H2,1-3H3 |
InChI-Schlüssel |
ATLKLQSADQFPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(=CC1)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


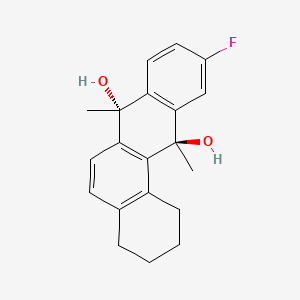
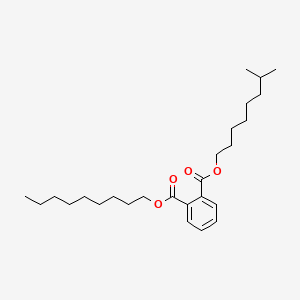

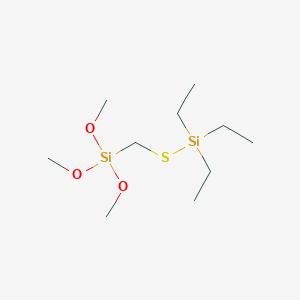
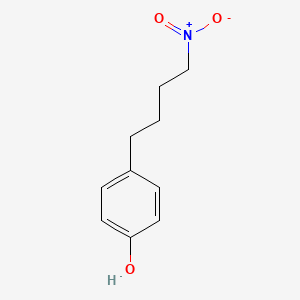
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

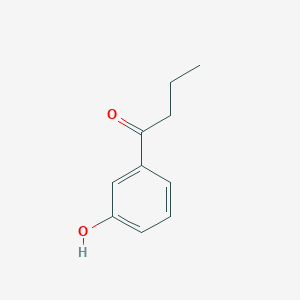
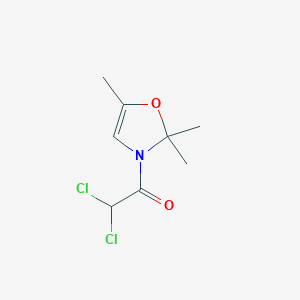
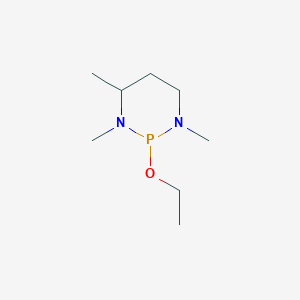
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
